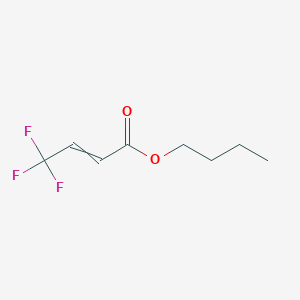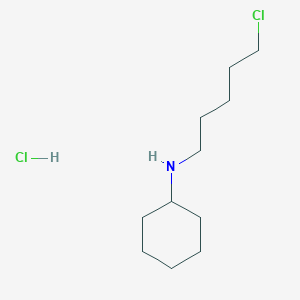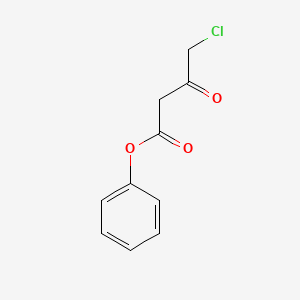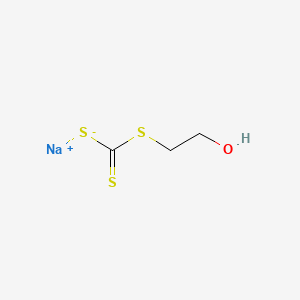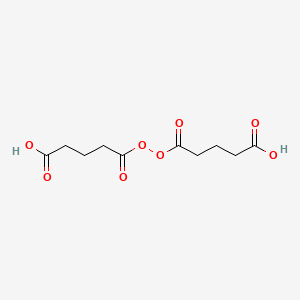
Pentanoic acid, 5,5'-dioxybis[5-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Pentanoic acid, 5,5’-dioxybis[5-oxo-] can be synthesized through the oxidation of glutaric acid derivatives. One common method involves the reaction of glutaric acid with hydrogen peroxide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods
Industrial production of pentanoic acid, 5,5’-dioxybis[5-oxo-] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Pentanoic acid, 5,5’-dioxybis[5-oxo-] undergoes various chemical reactions, including:
Oxidation: The peroxide bond in the compound makes it susceptible to further oxidation, leading to the formation of higher oxidation state products.
Reduction: Reduction of the peroxide bond can yield the corresponding alcohols or ketones.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) are employed.
Major Products
Oxidation: Higher oxidation state products, such as carboxylic acids or ketones.
Reduction: Alcohols or ketones.
Substitution: Esters or amides.
科学的研究の応用
Pentanoic acid, 5,5’-dioxybis[5-oxo-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of pentanoic acid, 5,5’-dioxybis[5-oxo-] involves its ability to act as an oxidizing agent. The peroxide bond can undergo homolytic cleavage, generating free radicals that can initiate various chemical reactions. These free radicals can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones.
類似化合物との比較
Similar Compounds
Glutaric acid: A precursor in the synthesis of pentanoic acid, 5,5’-dioxybis[5-oxo-].
Adipic acid: Another dicarboxylic acid with similar chemical properties.
Succinic acid: A related compound with a shorter carbon chain.
Uniqueness
Pentanoic acid, 5,5’-dioxybis[5-oxo-] is unique due to its peroxide bond, which imparts distinct chemical reactivity compared to other dicarboxylic acids. This unique structure makes it valuable in specific chemical reactions and applications.
特性
CAS番号 |
10195-54-7 |
|---|---|
分子式 |
C10H14O8 |
分子量 |
262.21 g/mol |
IUPAC名 |
5-(4-carboxybutanoylperoxy)-5-oxopentanoic acid |
InChI |
InChI=1S/C10H14O8/c11-7(12)3-1-5-9(15)17-18-10(16)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14) |
InChIキー |
AZCJWTGZSWIVHV-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)CC(=O)OOC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


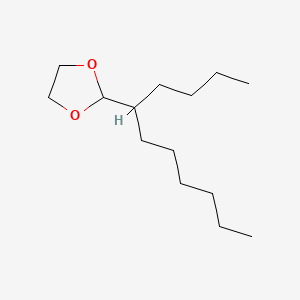
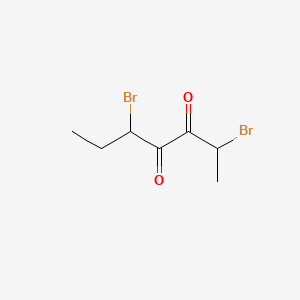
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)




